

An In-depth Technical Guide to NHC-Triphosphate Tetrasodium Salt

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Compound of Interest

Compound Name: NHC-triphosphate tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β -d-N4-Hydroxycytidine-5'-triphosphate tetrasodium salt (NHC-TP tetrasodium salt), the active intracellular metabolite of the antiviral prodrug molnupiravir. This document details its chemical structure, mechanism of action, and available physicochemical data. While a detailed, publicly available, step-by-step synthesis protocol for the tetrasodium salt is not readily available in the reviewed literature, this guide outlines the general synthetic strategy and provides information on analytical methods used for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

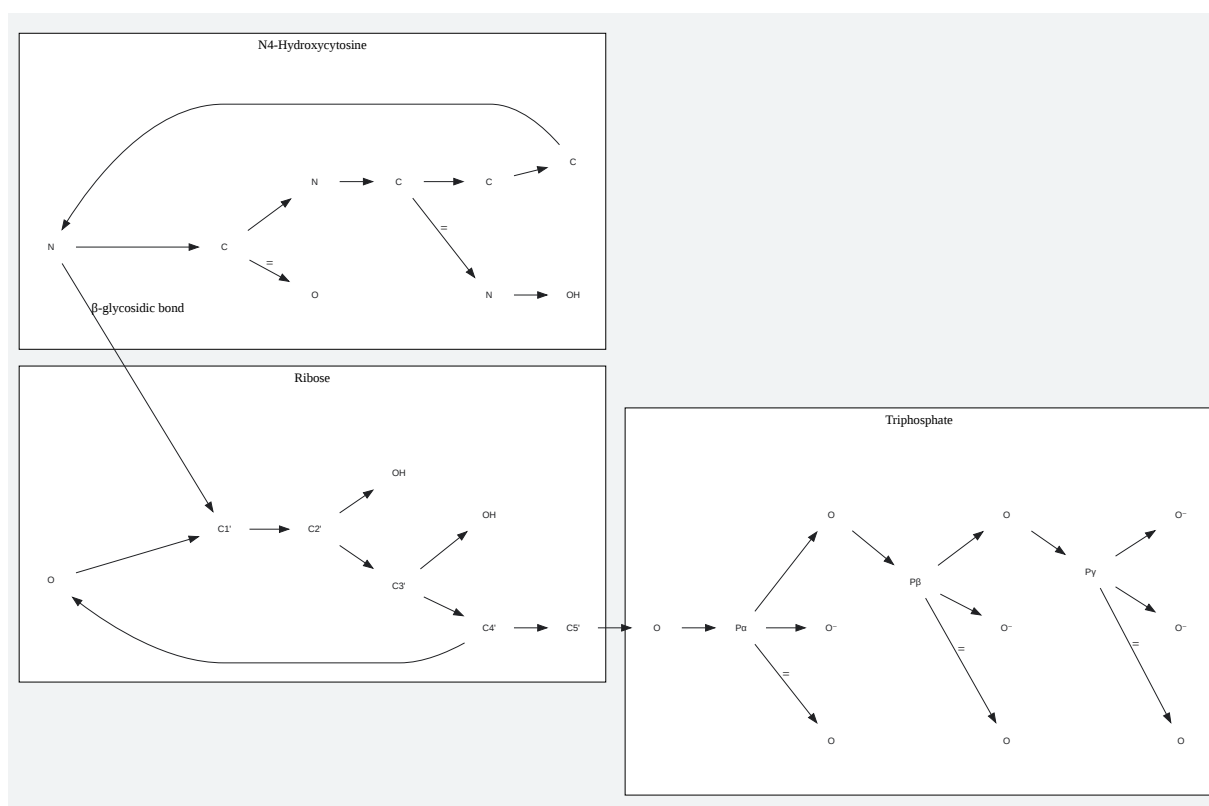
β -d-N4-Hydroxycytidine (NHC) is a ribonucleoside analogue that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] Its therapeutic potential is realized through its intracellular conversion to the active 5'-triphosphate form, NHC-TP.[2][3] NHC-TP acts as a substrate for viral RNA-dependent RNA polymerases (RdRp), leading to the accumulation of mutations in the viral genome and ultimately inhibiting viral replication.[4][5][6] This mechanism, known as lethal mutagenesis, makes NHC-TP a promising candidate for antiviral drug development.[4] This guide focuses on the chemical structure and properties of the tetrasodium salt of NHC-TP.

Chemical Structure

The chemical structure of NHC-triphosphate consists of three main components: the β -d-N4-Hydroxycytidine nucleoside, a triphosphate group attached to the 5' hydroxyl of the ribose sugar, and four sodium counterions to form the tetrasodium salt.

The core nucleoside, β -d-N4-Hydroxycytidine, is a cytidine analogue where the amino group at the C4 position of the pyrimidine ring is hydroxylated.[4] This modification is crucial for its mutagenic activity. The triphosphate moiety provides the necessary energy for its incorporation into the growing RNA chain by the viral polymerase.

Below is a DOT script for the visualization of the chemical structure of NHC-triphosphate.



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Figure 1: Chemical structure of β -d-N4-Hydroxycytidine-5'-triphosphate.

Physicochemical Properties

A summary of the key physicochemical properties of **NHC-triphosphate tetrasodium** salt is presented in Table 1.

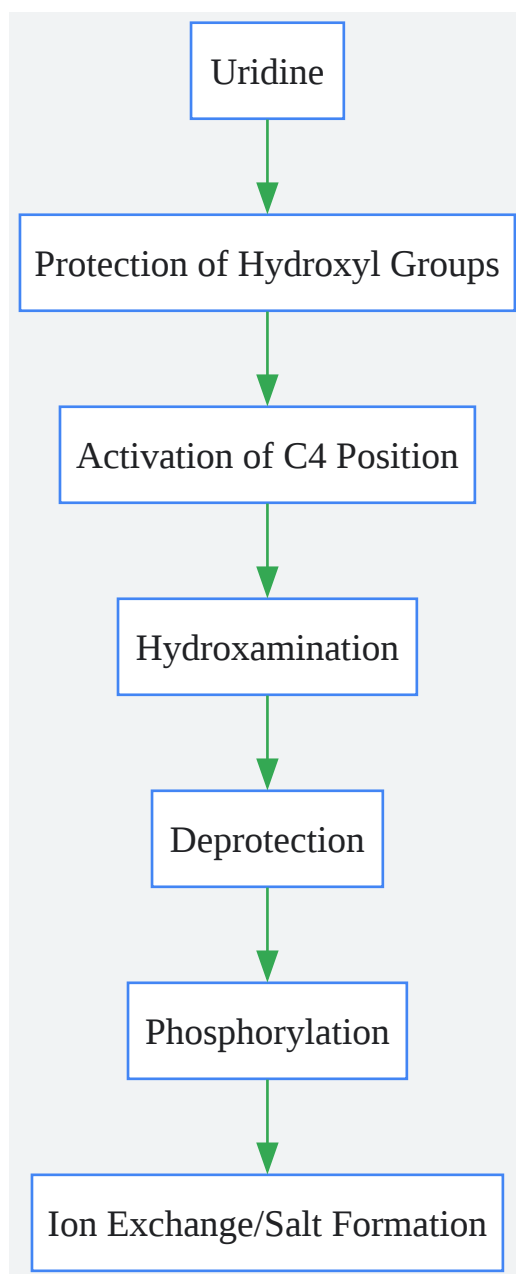
Property	Value	Reference
Molecular Formula	$C_9H_{12}N_3Na_4O_{15}P_3$	[7]
Molecular Weight	587.08 g/mol	[8]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water	N/A

Table 1: Physicochemical properties of **NHC-triphosphate tetrasodium** salt.

Experimental Protocols

Synthesis of NHC-Triphosphate Tetrasodium Salt

While a detailed, step-by-step protocol for the synthesis of **NHC-triphosphate tetrasodium** salt is not readily available in the public domain, the general synthetic strategy involves a multi-step process starting from a commercially available nucleoside, such as uridine. The overall workflow can be summarized as follows:



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Figure 2: General synthetic workflow for **NHC-Triphosphate Tetrasodium Salt**.

- **Protection of Hydroxyl Groups:** The hydroxyl groups of the starting nucleoside (e.g., uridine) are protected to prevent unwanted side reactions during subsequent steps.
- **Activation of the C4 Position:** The C4 carbonyl group of the protected uridine is activated, often by conversion to a triazole intermediate, to facilitate nucleophilic substitution.

- **Hydroxyamination:** The activated C4 position is reacted with hydroxylamine to introduce the N4-hydroxy group, forming the protected NHC derivative.
- **Deprotection:** The protecting groups on the ribose sugar are removed to yield β -d-N4-Hydroxycytidine (NHC).
- **Phosphorylation:** The 5'-hydroxyl group of NHC is phosphorylated to the triphosphate. This is a critical step and can be achieved using various phosphorylating agents.
- **Purification and Salt Formation:** The resulting NHC-triphosphate is purified, typically using chromatographic techniques. The final step involves converting the product to its tetrasodium salt, for example, through ion-exchange chromatography.

Analytical Characterization

The characterization of **NHC-triphosphate tetrasodium** salt relies on a combination of spectroscopic and chromatographic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a sensitive and specific method for the quantification of NHC-TP in biological matrices.[9]

- **Sample Preparation:** For plasma samples, protein precipitation is a common extraction method. For intracellular analysis, peripheral blood mononuclear cells (PBMCs) are lysed, and the lysate is diluted.[9]
- **Chromatography:** Reversed-phase chromatography is typically employed for separation.
- **Mass Spectrometry:** Detection is achieved using tandem mass spectrometry, often in selective reaction monitoring (SRM) mode for enhanced specificity.[9]

A summary of reported LC-MS/MS analytical parameters is provided in Table 2.

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ) in Plasma	1 ng/mL	[9]
Linearity in Plasma	1–5000 ng/mL	[9]
Plasma Assay Precision (%CV)	$\leq 6.40\%$	[9]
Plasma Assay Accuracy (%Bias)	$\leq \pm 6.37\%$	[9]
LLOQ in PBMC Lysates	1 pmol/sample	[9]
Linearity in PBMC Lysates	1–1500 pmol/sample	[9]
PBMC Assay Precision (%CV)	$\leq 11.8\%$	[9]
PBMC Assay Accuracy (%Bias)	$\leq \pm 11.2\%$	[9]

Table 2: Reported analytical parameters for the quantification of NHC and NHC-TP by LC-MS/MS.

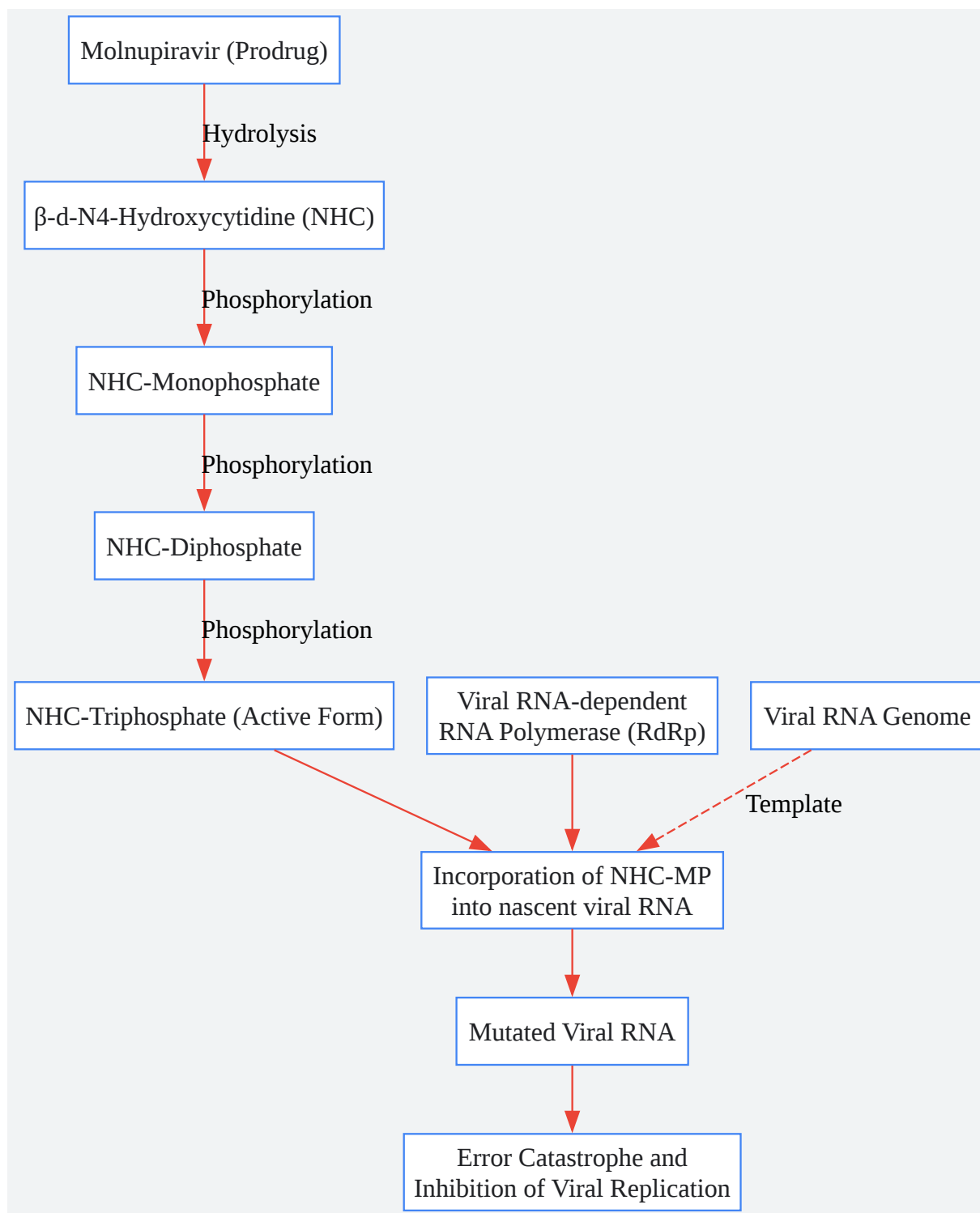
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of NHC-triphosphate. While specific, detailed spectral data for the tetrasodium salt are not readily available in the reviewed literature, ^1H , ^{13}C , and ^{31}P NMR would be the key experiments for full characterization.

- ^1H NMR: Would provide information on the protons of the ribose and pyrimidine moieties.
- ^{13}C NMR: Would be used to identify all carbon atoms in the molecule.
- ^{31}P NMR: Is crucial for confirming the presence and connectivity of the triphosphate group.

Mechanism of Action: Viral Lethal Mutagenesis

The antiviral activity of NHC-TP stems from its ability to induce lethal mutagenesis in viral RNA. The mechanism can be broken down into the following key steps:



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Figure 3: Signaling pathway of NHC-TP leading to viral error catastrophe.

- **Cellular Uptake and Activation:** The prodrug, molnupiravir, is administered orally and is rapidly hydrolyzed to NHC. NHC is then taken up by host cells and is sequentially phosphorylated by host kinases to its active triphosphate form, NHC-TP.[4][10]
- **Substrate for Viral RdRp:** NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), mimicking natural pyrimidine nucleoside triphosphates. [5]
- **Incorporation into Viral RNA:** The viral RdRp incorporates NHC-monophosphate into the newly synthesized viral RNA strand.[11]
- **Ambiguous Base Pairing:** The incorporated N4-hydroxycytosine base can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication.[6]
- **Error Catastrophe:** This ambiguous base pairing leads to a high frequency of mutations throughout the viral genome. The accumulation of these mutations, termed "error catastrophe," results in the production of non-viable viral progeny and effectively halts viral replication.[2][4]

Conclusion

NHC-triphosphate tetrasodium salt is a key molecule in the field of antiviral research, representing the active form of the clinically important drug molnupiravir. Its unique mechanism of inducing lethal mutagenesis in RNA viruses makes it a powerful tool against a range of viral pathogens. While detailed synthetic and spectroscopic data in the public domain are limited, the information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further public dissemination of detailed experimental protocols and characterization data would be beneficial to the scientific community to accelerate research and development in this critical area.

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